molecular formula C10H8N4O B232486 2-(3-Butynyloxy)pteridine

2-(3-Butynyloxy)pteridine

Cat. No.: B232486
M. Wt: 200.2 g/mol
InChI Key: CDZLEBOOXRSZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Butynyloxy)pteridine is a synthetic pteridine derivative characterized by a pteridine core (a fused pyrimidine-pyrazine heterocyclic system) substituted at the 2-position with a 3-butynyloxy group. The 3-butynyloxy moiety introduces an alkyne functional group, which may enhance reactivity or enable further chemical modifications, such as click chemistry applications.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.2 g/mol

IUPAC Name

2-but-3-ynoxypteridine

InChI

InChI=1S/C10H8N4O/c1-2-3-6-15-10-13-7-8-9(14-10)12-5-4-11-8/h1,4-5,7H,3,6H2

InChI Key

CDZLEBOOXRSZPC-UHFFFAOYSA-N

SMILES

C#CCCOC1=NC2=NC=CN=C2C=N1

Canonical SMILES

C#CCCOC1=NC2=NC=CN=C2C=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pteridine derivatives and their biological activities, highlighting differences in substituents, targets, and efficacy:

Compound Structure Target/Activity Key Data Reference
2-(3-Butynyloxy)pteridine Pteridine + 2-O-(CH₂C≡CH) Synthetic intermediate; potential enzyme modulation (inferred) Limited direct biological data; used in steroid synthesis .
Pteridine-2,4-diamine derivatives 2,4-Diamino substitution Lipoxygenase (LOX) inhibition, antioxidant IC50 = 5 μM (LOX inhibition for compound 9 ) . Reduced potency (13–20×) upon pteridine ring saturation .
Quinoxaline derivatives Quinoxaline core + pteridine-like groups PTR1 (pteridine reductase) inhibition Ki = 37 nM (compound 6b vs. Leishmania major PTR1) . Synergistic with DHFR inhibitors .
2-Amino-1,3,4-thiadiazole derivatives Thiadiazole + pteridine-mimetic groups Trypanosoma brucei PTR1 inhibition Overlaps folate binding site; H-bonds with Asp161/Tyr174 .
Chroman-4-one derivatives Chromanone + hydroxyl/phenyl groups Antiparasitic (PTR1 inhibition) 50–70% inhibition of T. brucei at 10 μM .

Key Observations

Substituent Impact: The 3-butynyloxy group in this compound differs from diamino or thiadiazole substituents in analogues, suggesting distinct reactivity and target interactions. Saturation of the pteridine ring (e.g., tetrahydropteridines) reduces LOX inhibition potency by 13–20×, emphasizing the importance of aromaticity . Quinoxaline derivatives (e.g., 6b) achieve sub-100 nM Ki values against PTR1, outperforming standard antifolates like pentamidine .

Mechanistic Divergence: 2-Amino-1,3,4-thiadiazole compounds mimic folate’s pteridine ring, forming critical hydrogen bonds with PTR1 active-site residues (Asp161, Tyr174) . In contrast, this compound’s alkyne group may favor covalent or non-covalent interactions unobserved in other derivatives.

Therapeutic Potential: PTR1 inhibitors (e.g., quinoxaline derivatives) show promise against Leishmania and Trypanosoma spp., with additive effects when combined with DHFR inhibitors . This compound’s role in such contexts remains unexplored but warrants investigation given structural parallels.

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